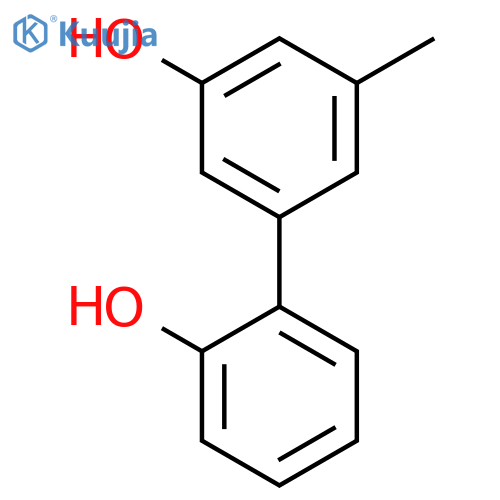

Cas no 1261900-67-7 (5-(2-Hydroxyphenyl)-3-methylphenol)

1261900-67-7 structure

商品名:5-(2-Hydroxyphenyl)-3-methylphenol

CAS番号:1261900-67-7

MF:C13H12O2

メガワット:200.233183860779

MDL:MFCD18313089

CID:2762220

PubChem ID:53218781

5-(2-Hydroxyphenyl)-3-methylphenol 化学的及び物理的性質

名前と識別子

-

- MFCD18313089

- 5-(2-HYDROXYPHENYL)-3-METHYLPHENOL

- DTXSID80683678

- 1261900-67-7

- 5-(2-Hydroxyphenyl)-3-methylphenol, 95%

- 5'-Methyl[1,1'-biphenyl]-2,3'-diol

- 5-(2-Hydroxyphenyl)-3-methylphenol

-

- MDL: MFCD18313089

- インチ: InChI=1S/C13H12O2/c1-9-6-10(8-11(14)7-9)12-4-2-3-5-13(12)15/h2-8,14-15H,1H3

- InChIKey: YIUKPNKYPCYLJL-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 200.083729621Da

- どういたいしつりょう: 200.083729621Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 205

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 40.5Ų

5-(2-Hydroxyphenyl)-3-methylphenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB319091-5 g |

5-(2-Hydroxyphenyl)-3-methylphenol, 95%; . |

1261900-67-7 | 95% | 5g |

€1159.00 | 2023-04-26 | |

| abcr | AB319091-5g |

5-(2-Hydroxyphenyl)-3-methylphenol, 95%; . |

1261900-67-7 | 95% | 5g |

€1159.00 | 2025-02-27 |

5-(2-Hydroxyphenyl)-3-methylphenol 関連文献

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

1261900-67-7 (5-(2-Hydroxyphenyl)-3-methylphenol) 関連製品

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1261900-67-7)

清らかである:99%

はかる:5g

価格 ($):687.0